[4-(2-fluorobenzoyl)-2,5-dimethylpiperazin-1-yl]-(2-fluorophenyl)methanone
Overview
Description
[4-(2-fluorobenzoyl)-2,5-dimethylpiperazin-1-yl]-(2-fluorophenyl)methanone is a synthetic organic compound characterized by the presence of fluorobenzoyl and fluorophenyl groups attached to a dimethylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-fluorobenzoyl)-2,5-dimethylpiperazin-1-yl]-(2-fluorophenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable diketone under acidic conditions.
Introduction of Fluorobenzoyl Group: The fluorobenzoyl group is introduced via Friedel-Crafts acylation using 2-fluorobenzoyl chloride and an aluminum chloride catalyst.
Attachment of Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenyl group is attached to the piperazine ring using 2-fluorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atoms in the benzoyl and phenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with substituted fluorine atoms in the benzoyl and phenyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.
Medicine
Drug Development:
Diagnostic Agents: It can be used in imaging techniques to diagnose diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Polymer Additives: Enhances the properties of industrial polymers.
Mechanism of Action
The mechanism of action of [4-(2-fluorobenzoyl)-2,5-dimethylpiperazin-1-yl]-(2-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl and fluorophenyl groups facilitate binding to active sites, while the piperazine ring provides structural stability. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-chlorobenzoyl)-2,5-dimethylpiperazin-1-yl]-(2-chlorophenyl)methanone
- [4-(2-bromobenzoyl)-2,5-dimethylpiperazin-1-yl]-(2-bromophenyl)methanone
- [4-(2-methylbenzoyl)-2,5-dimethylpiperazin-1-yl]-(2-methylphenyl)methanone
Uniqueness
The presence of fluorine atoms in [4-(2-fluorobenzoyl)-2,5-dimethylpiperazin-1-yl]-(2-fluorophenyl)methanone imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(2-fluorobenzoyl)-2,5-dimethylpiperazin-1-yl]-(2-fluorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-13-11-24(20(26)16-8-4-6-10-18(16)22)14(2)12-23(13)19(25)15-7-3-5-9-17(15)21/h3-10,13-14H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYZMRHHHWWON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC=CC=C2F)C)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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